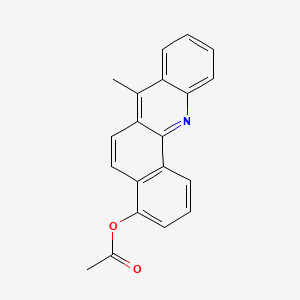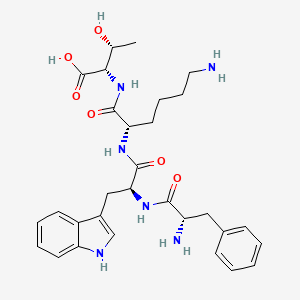
Phenylalanyl-tryptophyl-lysyl-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S,3R)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenyl-propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxy-butanoic acid is a complex organic molecule with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and hydroxyl groups, as well as aromatic rings. Its unique configuration and functional groups make it a subject of interest in synthetic chemistry, biological research, and potential medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenyl-propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxy-butanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The synthetic route often starts with the preparation of the amino acid derivatives, followed by peptide bond formation using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction conditions usually involve controlled temperatures and pH levels to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). These methods allow for the efficient assembly of the peptide chain with high purity and yield. The use of automated synthesizers and advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (2S,3R)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenyl-propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxy-butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while nucleophilic substitution can produce various substituted derivatives with potential biological activity.
Wissenschaftliche Forschungsanwendungen
The compound (2S,3R)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenyl-propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxy-butanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2S,3R)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenyl-propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxy-butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **(2S,3R)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenyl-propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxy-butanoic acid
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in dye and herbicide production.
Uniqueness
The uniqueness of (2S,3R)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenyl-propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxy-butanoic acid lies in its complex structure and multiple functional groups, which confer diverse chemical reactivity and biological activity. Its ability to participate in various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
91853-94-0 |
|---|---|
Molekularformel |
C30H40N6O6 |
Molekulargewicht |
580.7 g/mol |
IUPAC-Name |
(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C30H40N6O6/c1-18(37)26(30(41)42)36-28(39)24(13-7-8-14-31)34-29(40)25(16-20-17-33-23-12-6-5-11-21(20)23)35-27(38)22(32)15-19-9-3-2-4-10-19/h2-6,9-12,17-18,22,24-26,33,37H,7-8,13-16,31-32H2,1H3,(H,34,40)(H,35,38)(H,36,39)(H,41,42)/t18-,22+,24+,25+,26+/m1/s1 |
InChI-Schlüssel |
RCGFMNKLEKXILD-XYCLDAKMSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)N)O |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


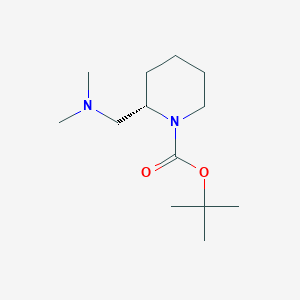
![(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13803402.png)

![(2E,8R,9S,10R,13S,14S,17S)-17-ethynyl-17-hydroxy-2-(hydroxymethylidene)-10,13-dimethyl-1,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13803411.png)
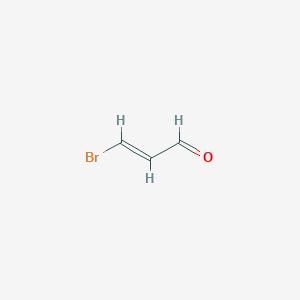
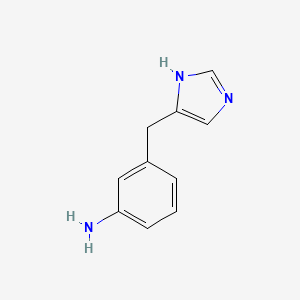
![2,3-Diaza-7-silaspiro[4.5]decane (9CI)](/img/structure/B13803437.png)

![(S)-[1-([1,4]Diazepane-1-carbonyl)-2-methyl-propyl]-carbamic acid tert-butyl ester](/img/structure/B13803461.png)

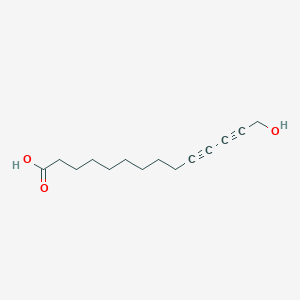

![1-Azabicyclo[2.2.2]octan-2-imine](/img/structure/B13803486.png)
